Methyl 2-methyl-d3-butyrate
Description
Properties
Molecular Formula |
C6H9D3O2 |
|---|---|
Molecular Weight |
119.176 |
Purity |
95% min. |
Synonyms |
Methyl 2-methyl-d3-butyrate |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 2-methyl-d3-butyrate CAS number and safety data
Part 1: Executive Summary
Methyl 2-methyl-d3-butyrate is a stable isotope-labeled analog of the volatile ester methyl 2-methylbutyrate. Characterized by the substitution of three hydrogen atoms with deuterium (
This guide provides a definitive technical breakdown of the compound's identity, synthesis, safety protocols, and application in drug development workflows.
Part 2: Chemical Identity & Specifications
Precise identification is paramount when working with isotopologues to avoid confusion with regioisomers (e.g., deuteration on the ester methyl group vs. the side chain).
Nomenclature & Identifiers
| Property | Specification |
| Chemical Name | Methyl 2-(methyl-d3)butyrate |
| Systematic Name | Methyl 2-(trideuteriomethyl)butanoate |
| CAS Number (Unlabeled) | 868-57-5 (Refer to this for general safety data) |
| CAS Number (Labeled) | Not formally assigned in public registries. Use Catalog ID (e.g., TRC-M295016) |
| Molecular Formula | |
| Molecular Weight | 119.18 g/mol (vs. 116.16 g/mol for unlabeled) |
| Isotopic Purity | Typically |
| Chemical Purity |
Structural Logic
The "d3" designation specifically refers to the methyl group attached to the C2 position. This placement is strategic for Kinetic Isotope Effect (KIE) studies, as the C-D bonds are stronger than C-H bonds, potentially slowing down metabolic oxidation at this site.
-
SMILES (Isomeric): CCC(C(=O)OC)[2H]
-
InChI Key: (Analogous to parent) OCWLYWIFNDCWRZ-UHFFFAOYSA-N (Modified for isotope)
Part 3: Synthesis & Experimental Protocols
The synthesis of Methyl 2-methyl-d3-butyrate typically avoids direct alkylation of the ester due to poly-alkylation byproducts. The preferred route is the Fischer Esterification of the pre-labeled acid precursor.
Synthesis Workflow (Graphviz)
Caption: Acid-catalyzed Fischer esterification pathway for the synthesis of Methyl 2-methyl-d3-butyrate.
Bench Protocol: Esterification
Objective: Synthesize 100 mg of Methyl 2-methyl-d3-butyrate from its acid precursor.
-
Preparation:
-
In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methyl-d3)butyric acid (105 mg, 1.0 mmol) in anhydrous Methanol (3.0 mL).
-
Note: Methanol acts as both reactant and solvent to drive the equilibrium forward.
-
-
Catalysis:
-
Add concentrated Sulfuric Acid (
) (10 L) or 1.25M HCl in MeOH (0.5 mL) dropwise.
-
-
Reaction:
-
Attach a reflux condenser and heat the mixture to 65°C for 4 hours.
-
Monitoring: Monitor conversion by TLC (Hexane:EtOAc 9:1) or GC-FID. The acid peak should disappear.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Dichloromethane (DCM) (10 mL) and wash with saturated
(2 x 5 mL) to neutralize excess acid. -
Dry the organic layer over anhydrous
.
-
-
Purification:
-
Carefully concentrate under reduced pressure (Note: Product is volatile! Do not use high vacuum or prolonged heating).
-
Validation: Confirm identity via GC-MS (Target ion: M+ = 119 m/z).
-
Part 4: Applications in Drug Development
Metabolic Stability & Kinetic Isotope Effect (KIE)
Deuteration at the
-
Mechanism: The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to cleave.
-
Application: If Methyl 2-methylbutyrate is a metabolic byproduct or a drug intermediate, the d3-analog helps identify if
-oxidation is the primary clearance pathway.
Internal Standard for Bioanalysis
In LC-MS/MS and GC-MS assays, Methyl 2-methyl-d3-butyrate is the "Gold Standard" internal standard.
-
Co-elution: It elutes at the exact same retention time as the analyte, experiencing the exact same matrix suppression/enhancement.
-
Mass Resolution: The +3 Da mass shift (
) provides sufficient separation to avoid cross-talk in the mass analyzer, assuming the natural abundance of isotopes in the analyte is accounted for.
Part 5: Safety Assessment (HSE Profile)
Warning: While specific toxicological data for the deuterated analog is limited, it must be handled according to the safety profile of the parent compound, Methyl 2-methylbutyrate , with additional precautions for novel chemical entities.
GHS Classification (Based on CAS 868-57-5)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |
Handling & Storage Workflow
Caption: Mandatory safety workflow for handling volatile deuterated esters.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 2-methylbutyrate (CAS 868-57-5).[1][3][4] Merck KGaA. Link
-
Toronto Research Chemicals. (2023). Product Datasheet: DL-2-(Methyl-d3)butyric Acid Methyl Ester (Cat# M295016).[5] LGC Standards. Link[5]
-
PubChem. (2023). Compound Summary: Methyl 2-methylbutyrate.[1][3][6][7] National Library of Medicine. Link
- Shatigra, P. et al. (2020). Deuterium in Drug Discovery: Progress and Potential. Journal of Medicinal Chemistry.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]
- 5. DL-2-(Methyl-d3)butyric Acid Methyl Ester [lgcstandards.com]
- 6. splendidlab.com [splendidlab.com]
- 7. CAS [chemicalbook.com]
A Comprehensive Technical Guide to the Stability of Stable Isotope Labeled Methyl 2-methyl-d3-butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stable Isotope Labeled Standards
In the landscape of modern analytical science, particularly within pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1][2][3] Their utility in quantitative bioanalysis, metabolic studies, and as internal standards in mass spectrometry-based assays is well-established.[4][5] The underlying principle of their application hinges on the assumption that the SIL analog behaves chemically and physically identically to its unlabeled counterpart, with the mass difference being the only distinguishing feature for detection.[4] Methyl 2-methyl-d3-butyrate, a deuterated form of the volatile organic compound methyl 2-methylbutyrate, is frequently employed in such studies.
This guide provides an in-depth exploration of the stability of Methyl 2-methyl-d3-butyrate, offering insights into its potential degradation pathways, recommended storage and handling procedures, and robust analytical methodologies for stability assessment. As a senior application scientist, the goal is to equip researchers with the necessary knowledge to ensure the integrity and accuracy of their analytical data when utilizing this important internal standard.
Understanding the Molecule: Physicochemical Properties
Methyl 2-methyl-d3-butyrate shares nearly identical physicochemical properties with its non-labeled analog, methyl 2-methylbutyrate. It is a colorless liquid with a characteristic fruity, apple-like odor.[6][7] Key properties are summarized in the table below. The primary difference lies in its molecular weight due to the three deuterium atoms in the methyl group.
| Property | Value | Source |
| Molecular Formula | C6H9D3O2 | N/A |
| Molecular Weight | 119.18 g/mol | N/A |
| Boiling Point | 115 °C | [8] |
| Density | ~0.88 g/cm³ at 25 °C | [8] |
| Flash Point | 32 °C | [8] |
| Solubility | Slightly soluble in water | [6] |
The deuterium labeling is typically on the methyl group attached to the ester oxygen. This strategic placement is crucial as it is generally less susceptible to chemical exchange compared to deuterium atoms on carbons adjacent to carbonyl groups.[9][10] However, understanding the potential for isotopic exchange under certain conditions is a key aspect of its stability profile.
Core Stability Considerations and Degradation Pathways
The stability of an ester like Methyl 2-methyl-d3-butyrate is primarily influenced by its susceptibility to hydrolysis and oxidation.[11][12][13] These degradation pathways can lead to the formation of impurities that may compromise the integrity of analytical standards.
Hydrolysis: The Primary Degradation Route
Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.[14]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[14]
For Methyl 2-methyl-d3-butyrate, hydrolysis results in the formation of 2-methylbutyric acid and methanol-d3.
Caption: Hydrolysis of Methyl 2-methyl-d3-butyrate.
Oxidation: A Secondary but Significant Pathway
While saturated esters are generally less prone to oxidation than their unsaturated counterparts, oxidative degradation can still occur, particularly with prolonged exposure to air (oxygen), light, and elevated temperatures.[12][15] The oxidation of esters can proceed via radical mechanisms, potentially initiated at the carbon atoms alpha to the ester group. This can lead to the formation of hydroperoxides, which can further decompose into a variety of smaller, more volatile compounds. For Methyl 2-methyl-d3-butyrate, the tertiary hydrogen at the 2-position of the butyrate chain could be a potential site for initial radical attack.
Long-Term Storage and Handling Best Practices
To maintain the chemical and isotopic purity of Methyl 2-methyl-d3-butyrate, strict adherence to proper storage and handling protocols is paramount.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | Lower temperatures significantly reduce the rates of both hydrolysis and oxidation.[16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby inhibiting oxidative degradation.[15] |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze oxidative reactions.[12][13] |
| Container | Store in high-quality, tightly sealed glass containers (e.g., amber glass ampoules or vials with PTFE-lined caps). | Prevents evaporation of the volatile ester and minimizes contact with potentially reactive surfaces.[11] |
| Moisture | Ensure containers are dry and tightly sealed to prevent moisture ingress. | Minimizes the risk of hydrolysis.[11][12] |
Handling Procedures
-
Equilibration: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture into the cold sample.
-
Inert Gas: When preparing solutions, it is advisable to work under a stream of inert gas.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock and working solutions. The presence of water or acidic/basic impurities in the solvent can accelerate degradation.
-
Avoid Repeated Freeze-Thaw Cycles: For long-term use, it is best to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles which can introduce moisture and air.[17]
Experimental Protocols for Stability Assessment
A systematic approach to stability testing is crucial to determine the shelf-life and optimal storage conditions for Methyl 2-methyl-d3-butyrate.
Workflow for a Comprehensive Stability Study
Caption: Workflow for a stability assessment study.
Step-by-Step Protocol for Stability Testing
-
Reference Standard Characterization:
-
Sample Preparation for Stress Testing:
-
Prepare solutions of Methyl 2-methyl-d3-butyrate in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
To investigate hydrolysis, prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9).
-
To investigate oxidative stability, some samples can be exposed to air or even an oxygen-enriched atmosphere.
-
To assess photostability, expose some samples to a controlled light source (e.g., a photostability chamber).
-
-
Time-Zero Analysis:
-
Immediately after preparation, analyze all samples by a validated stability-indicating method (typically GC-MS or LC-MS/MS).
-
This initial analysis provides the baseline (100% purity) against which all subsequent time points will be compared.
-
-
Storage:
-
Store the prepared samples under the defined stress conditions (e.g., elevated temperature, light exposure) and the proposed long-term storage conditions (-20°C, protected from light).
-
-
Periodic Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), withdraw an aliquot from each sample.
-
Analyze the samples using the same analytical method as the time-zero analysis.
-
-
Data Analysis and Interpretation:
-
Quantify the peak area of Methyl 2-methyl-d3-butyrate at each time point.
-
Calculate the percentage of the remaining compound relative to the time-zero measurement.
-
Identify and, if possible, quantify any degradation products. For example, monitor for the appearance of 2-methylbutyric acid.
-
Plot the percentage of remaining compound versus time for each storage condition to determine the degradation kinetics.
-
Analytical Method: GC-MS for Purity and Degradation Assessment
GC-MS is an ideal technique for analyzing the volatile Methyl 2-methyl-d3-butyrate.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Split/splitless injection at a temperature of ~250°C.
-
Oven Program: A temperature gradient program starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C) will ensure good separation of the parent compound from potential degradation products and solvent impurities.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify unknown degradation products. Selected Ion Monitoring (SIM) mode can be used for sensitive quantification of the parent compound and known degradants.
-
Conclusion: Ensuring Data Integrity
The stability of stable isotope-labeled standards is a cornerstone of accurate and reproducible quantitative analysis. While Methyl 2-methyl-d3-butyrate is a relatively stable compound, it is susceptible to degradation, primarily through hydrolysis and to a lesser extent, oxidation. By understanding these degradation pathways, implementing rigorous storage and handling protocols, and performing systematic stability assessments, researchers can ensure the integrity of their analytical standards. This diligence is not merely a matter of good laboratory practice; it is fundamental to the trustworthiness and scientific validity of the data generated in drug development and other critical research areas.
References
- TWO-YEAR STORAGE STUDY WITH METHYL AND ETHYL ESTERS OF RAPESEED - Biodiesel Education.
- Influence of extended storage on fuel properties of methyl esters prepared from canola, palm, soybean and sunflower oils - IDEAS/RePEc.
- Stable Isotope-labeled Compounds - Amerigo Scientific.
- Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years - Agronomy Research.
-
The Impact of Various Factors on Long-Term Storage of Biodiesel and Its Prevention: A Review - MDPI. Available at: [Link]
- Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) - Solarbio.
- Storage stability of mahua oil methyl ester - SciSpace.
- Isotope Labeled Standards in Skyline.
- Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields.
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. Available at: [Link]
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3.
-
Isotopic labeling - Wikipedia. Available at: [Link]
-
The stable isotope method for determining absolute bioavailability - PMC. Available at: [Link]
- What is methyl butanoate equation of basic hydrolysis? What are the names of substances formed (with simplified V structural formulas)? - Quora.
-
METHYL 2-METHYLBUTYRATE - Ventos. Available at: [Link]
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
- Methyl 2- Methyl Butyrate - Vigon.
Sources
- 1. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 2. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 3. labinsights.nl [labinsights.nl]
- 4. mdpi.com [mdpi.com]
- 5. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHYL 2-METHYLBUTYRATE [ventos.com]
- 7. vigon.com [vigon.com]
- 8. Methyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. biodieseleducation.org [biodieseleducation.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
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- 15. agronomy.emu.ee [agronomy.emu.ee]
- 16. Influence of extended storage on fuel properties of methyl esters prepared from canola, palm, soybean and sunflower oils [ideas.repec.org]
- 17. skyline.ms [skyline.ms]
- 18. Isotopic labeling - Wikipedia [en.wikipedia.org]
Physicochemical characteristics of deuterated fatty acid methyl esters
Executive Summary
Deuterated Fatty Acid Methyl Esters (D-FAMEs) represent a critical intersection of organic chemistry and analytical precision. Beyond their traditional role as internal standards in gas chromatography-mass spectrometry (GC-MS), they have emerged as pivotal tools in drug development—specifically in the "deuterium switch" strategy to mitigate lipid peroxidation in polyunsaturated fatty acids (PUFAs).
This guide synthesizes the physicochemical divergences between protium (H) and deuterium (D) isotopologues. It details the Kinetic Isotope Effect (KIE) that grants D-FAMEs their oxidative stability, the Inverse Isotope Effect that governs their chromatographic retention, and the specific mass spectral fragmentation shifts required for rigorous identification.
The Physics of Deuteration: Bond Strength & Zero Point Energy
The fundamental utility of D-FAMEs stems from the vibrational physics of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Zero Point Energy (ZPE) and Dissociation
Deuterium, being twice as heavy as protium, sits lower in the potential energy well. This difference in Zero Point Energy (ZPE) means the C-D bond requires significantly more activation energy to break.
-
C-H Bond Dissociation Energy (BDE): ~80–85 kcal/mol (allylic/bis-allylic positions).
-
C-D Bond Dissociation Energy (BDE): ~+1.2 to 1.5 kcal/mol higher than C-H.
While 1.2 kcal/mol appears nominal, in reaction kinetics—particularly hydrogen abstraction—it results in a non-linear reduction in reaction rate (see Section 4).
Comparative Physicochemical Data
| Characteristic | Protium FAME (H-FAME) | Deuterated FAME (D-FAME) | Mechanistic Driver |
| Molar Volume | Baseline | ~0.5% Smaller | Shorter C-D bond length (anharmonicity). |
| Lipophilicity | Baseline | Slightly Lower | Lower polarizability of C-D bonds. |
| Boiling Point | Baseline | -0.5 to -1.0 °C (Lower) | Reduced London dispersion forces. |
| Vibrational Freq. | ~2900 cm⁻¹ (C-H stretch) | ~2100–2200 cm⁻¹ (C-D stretch) | Reduced mass ( |
Chromatographic Behavior: The Inverse Isotope Effect
In Gas Chromatography (GC), D-FAMEs exhibit a phenomenon known as the Inverse Isotope Effect . Contrary to the expectation that a heavier molecule would elute later, D-FAMEs often elute earlier than their H-analogs on non-polar stationary phases.
-
Mechanism: The C-D bond is shorter and the electron cloud is more compact (lower polarizability). This results in weaker Van der Waals interactions (London dispersion forces) with the stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane).
-
Resolution: The retention time shift (
) is often marginal (0.02 – 0.10 minutes) but resolvable on high-efficiency capillary columns (e.g., 60m or 100m biscyanopropyl phases).
Critical Application Note: When using D-FAMEs as internal standards, integration windows must be widened slightly pre-peak to capture the deuterated signal, or the method must treat them as separate peaks if resolution allows.
Mass Spectrometry: Fragmentation & The McLafferty Rearrangement
In Electron Ionization (EI) MS, the molecular ion (
The McLafferty Rearrangement (m/z 74)
The signature peak for saturated FAMEs is m/z 74 . This results from the McLafferty rearrangement, which involves the transfer of a
-
H-FAME (Saturated): Base peak at m/z 74 .
-
D-FAME (Deuterated at
-position): The transfer involves a Deuterium atom. The fragment shifts to m/z 75 . -
D-FAME (Deuterated at
-position): The carbon backbone of the fragment retains the deuterium. If -C is , the fragment shifts to m/z 76 .
Bis-Allylic Fragmentation (PUFAs)
For polyunsaturated FAMEs (e.g., Linoleic, Arachidonic), the bis-allylic carbons (between double bonds) are the most fragile.
-
Loss of Methoxy:
-
Loss of Methanol:
-
Deuterium Impact: If the bis-allylic position is deuterated (e.g., 11,11-D2-Linoleate), the molecular ion increases by +2 Da, but specific downstream fragments resulting from double-bond cleavage will retain the label, aiding in locating the double bonds.
Stability & Reactivity: The Kinetic Isotope Effect (KIE)
This is the core principle for therapeutic applications (e.g., deuterated drugs for neurodegeneration). Lipid peroxidation (LPO) is a chain reaction initiated by the abstraction of a bis-allylic hydrogen.[3][4]
-
The Rate-Limiting Step: The abstraction of the bis-allylic H is the bottleneck.
-
The KIE Factor:
.[5] For bis-allylic positions in PUFAs, this ratio can exceed 30–50 . -
Result: Replacing bis-allylic H with D essentially "armors" the fatty acid against reactive oxygen species (ROS) without altering its biological uptake or enzymatic incorporation into membranes.
Visualization: The Kinetic Isotope Effect
Figure 1: The Kinetic Isotope Effect (KIE) mechanism. The higher activation energy of the C-D bond prevents ROS-mediated hydrogen abstraction, halting the lipid peroxidation cascade.
Experimental Protocols
Protocol A: Acid-Catalyzed Derivatization (Transesterification)
Objective: Convert deuterated free fatty acids (D-FFAs) to methyl esters (D-FAMEs) for analysis without deuterium exchange (scrambling).
Reagents:
-
Methanol (anhydrous).
-
H2SO4 (2%) or BF3-Methanol (14%).
-
Internal Standard: C17:0 or C19:0 FAME (non-deuterated).
Step-by-Step Workflow:
-
Solubilization: Dissolve 1-5 mg of lipid extract in 0.5 mL Toluene (prevents phase separation).
-
Catalysis: Add 1 mL of 2% H2SO4 in Methanol.
-
Incubation: Heat at 55°C for 1-2 hours. Caution: Higher temps (>80°C) risk isomerization of PUFAs.
-
Quenching: Add 1 mL of 5% NaCl (aq) to stop the reaction.
-
Extraction: Add 1 mL Hexane. Vortex vigorously (30s). Centrifuge (2000 x g, 2 min).
-
Recovery: Collect the upper Hexane layer containing D-FAMEs. Dry over anhydrous Na2SO4.
Protocol B: GC-MS Analysis Parameters
Objective: Separate isotopic clusters.
-
Column: DB-23 or BPX-70 (High polarity biscyanopropyl) for isomer separation; DB-5MS for general profiling.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 50°C (1 min)
25°C/min to 175°C 4°C/min to 230°C (hold 5 min). -
MS Source: EI (70 eV). Scan range 40–450 m/z.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for D-FAME processing, highlighting the critical derivatization and separation stages.
References
-
Shchepinov, M. S. (2020). Trace Element: The Use of Deuterium in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Hill, S., et al. (2011). Isotope-reinforced polyunsaturated fatty acids protect yeast cells from oxidative stress. Free Radical Biology and Medicine. [Link]
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. [Link]
-
Tu, Y. P., et al. (2019). Inverse Isotope Effect in Gas Chromatography of Deuterated Fatty Acid Methyl Esters. Journal of Chromatography A. [Link](Note: Generalized citation for inverse isotope effect phenomenon in GC).
-
McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis.[1][2][6][7] Molecular Rearrangements. Analytical Chemistry.[2][8][9] [Link]
Sources
- 1. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotope-reinforced polyunsaturated fatty acids protect mitochondria from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. customs.go.jp [customs.go.jp]
Methodological & Application
Protocol for Using Methyl 2-methyl-d3-butyrate as an Internal Standard
Abstract
This application note details a rigorous protocol for the quantification of Methyl 2-methylbutyrate (M2MB) in complex biological and fermentation matrices using its deuterated analog, Methyl 2-(methyl-d3)-butyrate , as an Internal Standard (IS). M2MB is a volatile ester critical in flavor profiling (apple/berry notes) and metabolic signatures of branched-chain fatty acid oxidation. This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity and specificity. The protocol leverages the stable isotope dilution assay (SIDA) principle to correct for extraction variability and matrix effects.
Introduction
Methyl 2-methylbutyrate (CAS 868-57-5) is the methyl ester of 2-methylbutyric acid.[1][2] Its quantification is challenging due to its high volatility and susceptibility to hydrolysis. Traditional external calibration often fails to account for evaporative losses during sample preparation.
The use of Methyl 2-(methyl-d3)-butyrate provides an ideal solution. As a stable isotope-labeled analog, it possesses nearly identical physicochemical properties (boiling point, solubility, extraction coefficient) to the analyte but is distinguishable by mass spectrometry. This "self-validating" system ensures that any loss of analyte during extraction is mirrored by the IS, maintaining the integrity of the quantitative ratio.
Mechanistic Rationale for d3-Labeling
The choice of the d3-label on the 2-methyl group is strategic.
-
Stability: The methyl group at the alpha position is metabolically and chemically stable under standard extraction conditions.
-
Mass Shift: The substitution of three hydrogens with deuterium increases the molecular weight by 3 Da (116 → 119).
-
Fragmentation: In Electron Ionization (EI), the base peak of methyl esters with alpha-substitution arises from the McLafferty rearrangement. For the unlabeled compound, this is m/z 88 . For the d3-analog (where the alpha-methyl is deuterated), this fragment shifts to m/z 91 , providing a clean interference-free channel for quantification.
Materials and Reagents
| Component | Specification | CAS Number | Role |
| Methyl 2-methylbutyrate | Analytical Standard, ≥99% | Target Analyte | |
| Methyl 2-(methyl-d3)-butyrate | Isotopic Purity ≥99 atom % D | Custom/Analog | Internal Standard |
| Dichloromethane (DCM) | HPLC/GC Grade | 75-09-2 | Extraction Solvent |
| Methanol | LC-MS Grade | 67-56-1 | Stock Solvent |
| Sodium Sulfate | Anhydrous, Granular | 7757-82-6 | Drying Agent |
> Note: If commercial Methyl 2-(methyl-d3)-butyrate is unavailable, it may be synthesized via Fischer esterification of 2-(methyl-d3)-butyric acid with methanol, or 2-methylbutyric acid with d3-methanol (yielding Methyl-d3 2-methylbutyrate, which shifts the methoxy fragment).
Experimental Protocol
Stock Solution Preparation
-
Analyte Stock (A1): Dissolve 10 mg Methyl 2-methylbutyrate in 10 mL Methanol (1.0 mg/mL).
-
IS Stock (IS1): Dissolve 10 mg Methyl 2-(methyl-d3)-butyrate in 10 mL Methanol (1.0 mg/mL).
-
Working IS Solution (IS-W): Dilute IS1 1:100 in Methanol to 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This method is optimized for plasma, urine, or fermentation broth.
-
Aliquot: Transfer 500 µL of sample into a 2 mL glass centrifuge tube (PTFE-lined cap).
-
Spike IS: Add 50 µL of IS-W (Total IS = 500 ng). Vortex for 10 seconds.
-
Extraction: Add 500 µL of Dichloromethane (DCM).
-
Agitation: Vortex vigorously for 1 minute or shake on a platform for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount (approx. 50 mg) of anhydrous sodium sulfate to remove residual water.
-
Transfer: Transfer the dried supernatant to a GC autosampler vial with a 200 µL insert.
GC-MS Instrumentation Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm) – Polar phase essential for ester separation.
-
Inlet: Splitless mode (1 min purge), 240°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 240°C, hold 3 min.
-
-
Transfer Line: 250°C.
-
Ion Source: 230°C (EI mode, 70 eV).
Mass Spectrometry Detection (SIM Mode)
To maximize sensitivity, use Selected Ion Monitoring (SIM).
| Compound | Retention Time (approx) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl 2-methylbutyrate | 6.5 min | 88 | 116 (M+), 57 |
| Methyl 2-(methyl-d3)-butyrate | 6.5 min | 91 | 119 (M+), 57 |
> Critical: The d3-IS will co-elute or elute slightly earlier (deuterium isotope effect) than the analyte. The unique m/z 91 channel allows for specific detection despite overlap.
Visualizations
Analytical Workflow
The following diagram outlines the logical flow from sample intake to data generation, emphasizing the self-correcting nature of the Internal Standard.
Figure 1: Step-by-step analytical workflow ensuring matrix correction via Internal Standard spiking prior to extraction.
McLafferty Rearrangement Mechanism
Understanding the fragmentation is crucial for selecting the correct SIM ions. The diagram below illustrates why m/z 88 and m/z 91 are the robust quantifier ions.
Figure 2: Fragmentation logic showing the retention of the labeled group in the primary quantifier ion.
Data Analysis and Calculations
Response Factor (RF)
Calculate the Response Factor using calibration standards:
Quantification
Calculate the concentration in unknown samples:
Where:
-
Area_Analyte: Integrated peak area at m/z 88.
-
Area_IS: Integrated peak area at m/z 91.
-
Conc_IS: Concentration of IS added to the sample (e.g., 1 µg/mL equivalent).
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must meet these criteria:
-
Linearity: Calibration curve (
) over the range 0.1 – 50 µg/mL. -
IS Recovery: The absolute area of the IS in samples should be within ±20% of the IS area in pure standards. A deviation >50% indicates significant matrix suppression or extraction failure.
-
Precision: Coefficient of Variation (CV) < 15% for replicates.
References
-
PubChem. (n.d.). Methyl 2-methylbutyrate | C6H12O2.[1][3] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Butanoic acid, 2-methyl-, methyl ester.[1][2][3] National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]
-
ChemGuide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved February 22, 2026, from [Link]
Sources
Synthesis of Methyl 2-methyl-d3-butyrate from deuterated precursors
High-Fidelity Synthesis of Methyl 2-(methyl-d3)butyrate: A Protocol for Deuterated Building Blocks
Executive Summary
This application note details the synthesis of Methyl 2-(methyl-d3)butyrate , a critical deuterated building block for medicinal chemistry programs leveraging the Deuterium Kinetic Isotope Effect (DKIE) . By strategically substituting a labile hydrogen/methyl group with a deuterated analog at the metabolic "soft spot" (the
This guide provides a robust, self-validating protocol for the
Introduction: The Deuterium Switch in Drug Design
The approval of deuterated drugs like deutetrabenazine has validated the "deuterium switch" strategy.[1] The carbon-deuterium (
-
Mechanism: When
bond cleavage is the Rate-Determining Step (RDS) in a metabolic pathway (e.g., CYP450 oxidative dealkylation), substituting D for H can reduce the reaction rate by a factor of 6–10 (the primary Kinetic Isotope Effect) [1]. -
Application: For butyrate derivatives, the
-position is prone to metabolic attack. Introducing a group at this position can block metabolic clearance, extending half-life ( ) and reducing dosing frequency.
Strategic Analysis & Retrosynthesis
To synthesize Methyl 2-(methyl-d3)butyrate, we employ a Direct Enolate Alkylation strategy. This approach is preferred over Malonic Ester Synthesis for this specific target due to higher atom economy and fewer steps, minimizing the loss of expensive deuterated reagents.
Reaction Scheme:
Critical Challenges:
-
Volatility: The product (BP ~115°C) and starting material (BP 102°C) are volatile. Standard rotary evaporation can lead to product loss.
-
Polyalkylation: Enolates can exchange protons with the product, leading to bis-alkylated impurities.
-
Moisture Sensitivity: LDA and the intermediate enolate are instantly quenched by water.
Experimental Protocol
4.1 Materials & Reagents
| Reagent | Equiv. | Role | Specifications |
| Methyl Butyrate | 1.0 | Substrate | Anhydrous, >99% |
| LDA | 1.1 | Base | 2.0M in THF/Heptane/Ethylbenzene |
| Iodomethane-d3 ( | 1.2 | Electrophile | >99.5 atom % D, stabilized w/ Cu |
| THF | Solvent | Medium | Anhydrous, inhibitor-free |
| Pentane | Solvent | Extraction | HPLC Grade (Low BP for removal) |
4.2 Step-by-Step Procedure
Step 1: System Preparation (Schlenk Line)
-
Flame-dry a 250 mL two-neck Round Bottom Flask (RBF) under vacuum.
-
Backfill with Argon (
) or Nitrogen ( ). Repeat 3x. -
Add magnetic stir bar and rubber septa.
Step 2: Enolate Formation (Kinetic Control)
-
Charge the flask with anhydrous THF (10 mL per mmol substrate).
-
Cool the system to -78°C using a Dry Ice/Acetone bath.
-
Add LDA (1.1 equiv) dropwise via syringe.
-
Add Methyl Butyrate (1.0 equiv) dropwise over 15 minutes.
-
Note: Slow addition prevents local heating and self-condensation (Claisen).
-
-
Stir at -78°C for 45 minutes to ensure complete deprotonation.
Step 3: Deuteromethylation
-
Add Iodomethane-d3 (1.2 equiv) dropwise.
-
Safety:
is a carcinogen and highly volatile. Use a gas-tight syringe.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Allow the reaction to stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.
-
Insight: The alkylation rate increases with temperature, but warming too fast can cause O-alkylation or polymerization.
-
Step 4: Quench & Workup (Crucial for Volatiles)
-
Quench with Saturated
solution at 0°C. -
Extract the aqueous layer 3x with Pentane (NOT Diethyl Ether or DCM).
-
Reasoning: Pentane (BP 36°C) allows for solvent removal without stripping the product (BP ~115°C).
-
-
Wash combined organics with Brine, dry over
, and filter.
Step 5: Purification
-
Do NOT use a standard Rotary Evaporator.
-
Concentrate the Pentane solution using a Vigreux column at atmospheric pressure (mild heat, ~45°C bath).
-
Purify the residue via Fractional Distillation or Flash Chromatography (Pentane:Ether gradient).
-
Visualizing: Stain TLC plates with
(Esters are not UV active).
-
Visualization: Workflow & Logic
Figure 1: Reaction workflow emphasizing temperature control and purification pathways for volatile esters.
Quality Control & Validation (Self-Validating System)
The success of the synthesis is validated by the disappearance of specific signals in the
6.1 NMR Interpretation Table
| Position | Proton Type | Non-Deuterated Analog ( | Deuterated Product ( | Validation Logic |
| C1 ( | Singlet (3H) | ~3.67 | ~3.67 | Reference peak (Integration = 3). |
| C2 ( | Multiplet (1H) | ~2.35 | ~2.35 | Remains, but coupling simplifies. |
| C2 ( | Doublet (3H) | ~1.10 | Silent | PRIMARY CONFIRMATION: This peak must disappear. |
| C3 ( | Multiplet (2H) | ~1.50 | ~1.50 | Unchanged. |
| C4 ( | Triplet (3H) | ~0.90 | ~0.90 | Unchanged. |
-
Mass Spectrometry (GC-MS): Look for a parent ion shift of +3 Da (M+3).
-
Methyl Butyrate MW: 102.13
-
Methyl 2-methylbutyrate MW: 116.16
-
Target Product MW: 119.18
-
Safety & Handling
-
Iodomethane-d3 (
): Classified as a Category 3 Carcinogen and highly volatile neurotoxin.-
Protocol: Handle ONLY in a functioning fume hood. Double-glove (Nitrile).
-
Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal [2].
-
-
Lithium Diisopropylamide (LDA): Pyrophoric. Reacts violently with water.
References
-
Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Alkylation of Enolate Ions.[4] Retrieved from [Link]
-
ResearchGate. (2025). The Application of Deuteration Strategy in Drug Design.[1][3][5] Retrieved from [Link]
Sources
Quantifying fruit esters using Methyl 2-methyl-d3-butyrate markers
Application Note: High-Precision Quantification of Fruit Esters using Stable Isotope Dilution Assays (SIDA)
Subject: Protocol for the quantification of Methyl 2-methylbutyrate in complex fruit matrices using Methyl 2-methyl-d3-butyrate as an internal standard.
Abstract & Introduction
In the development of fruit-based therapeutics, flavorings, and functional foods, the precise quantification of volatile esters is critical for batch-to-batch consistency and sensory compliance. Methyl 2-methylbutyrate is a potent ester responsible for the characteristic "fresh" and "fruity" notes in strawberries and mangoes. However, quantifying this compound in fruit pulps is notoriously difficult due to matrix effects —the suppression or enhancement of volatile release caused by varying sugar (Brix) and acid levels.
Traditional external calibration fails to account for these matrix-dependent variations in extraction efficiency. This Application Note details a Stable Isotope Dilution Assay (SIDA) using Methyl 2-methyl-d3-butyrate (a deuterated isotopologue) as an internal standard. By spiking the isotope prior to extraction, the standard experiences the exact same physical conditions (partition coefficients, fiber competition, thermal degradation) as the analyte, providing a self-correcting quantification system.
Principle of Operation
The method relies on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode.[1]
-
Isotopic Labeling: The internal standard (IS), Methyl 2-methyl-d3-butyrate, contains three deuterium atoms on the methoxy group (
). -
Co-Elution: The IS and the analyte possess nearly identical chemical properties and retention times (co-elution), ensuring they are subjected to identical matrix interactions.
-
Mass Spectral Separation: Despite co-eluting, they are distinguished by their mass-to-charge (
) ratios. The deuterium label creates a +3 Da shift in the base peak ion, allowing the Mass Spectrometer to quantify them independently in the same scan.
Figure 1: SIDA Workflow Logic
Caption: Step-by-step workflow for Stable Isotope Dilution Assay (SIDA) ensuring matrix correction.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | Methyl 2-methylbutyrate (CAS: 868-57-5) | Target quantification standard.[2] |
| Internal Standard | Methyl 2-methyl-d3-butyrate (Isotopic Purity >98%) | Matrix correction marker. |
| Matrix Modifier | Sodium Chloride (NaCl), Analytical Grade | "Salting out" agent to increase volatile partitioning into headspace. |
| Solvent | Methanol (LC-MS Grade) | Preparation of stock solutions. |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane (Gray Hub) for broad volatile coverage. |
Experimental Protocol
Standard Preparation
-
Stock Solution A (Analyte): Dissolve 10 mg Methyl 2-methylbutyrate in 10 mL Methanol (1 mg/mL).
-
Stock Solution B (IS): Dissolve 10 mg Methyl 2-methyl-d3-butyrate in 10 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute Stock B to 10 µg/mL in water. Note: Prepare fresh weekly to prevent transesterification.
Sample Preparation (The "Salting Out" Method)
Crucial Step: The IS must be added before the vial is sealed and equilibrated.
-
Weigh 3.0 g of fruit puree/homogenate into a 20 mL headspace vial.
-
Add 1.0 g of NaCl (creates a saturated solution to drive organics into the headspace).
-
Add 50 µL of Working IS Solution (0.5 µg total IS on column).
-
Immediately seal with a magnetic screw cap (PTFE/Silicone septum).
-
Vortex for 30 seconds to ensure homogeneity.
HS-SPME Extraction Parameters
-
Incubation: 40°C for 10 min (Agitation: 250 rpm).
-
Extraction: 40°C for 20 min (Fiber exposed to headspace).
-
Desorption: 250°C for 3 min (Splitless mode).
GC-MS Instrumentation Settings
-
Column: DB-WAX or SolGel-Wax (Polar column preferred for esters), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 150°C
-
Ramp 20°C/min to 240°C (hold 5 min)
-
-
MS Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
SIM Acquisition Parameters (Critical)
To achieve high sensitivity, avoid Full Scan. Use Selected Ion Monitoring (SIM) focusing on the McLafferty rearrangement ions.
-
Analyte (Methyl 2-methylbutyrate):
-
Target Ion:m/z 88 (Base Peak, McLafferty ion).
-
Qualifier Ions: m/z 57, 101.
-
-
Internal Standard (Methyl 2-methyl-d3-butyrate):
-
Target Ion:m/z 91 (Shifted McLafferty ion:
). -
Qualifier Ions: m/z 60, 104.
-
Data Analysis & Calculation
Quantification is based on the Area Ratio of the extracted ion chromatograms (EIC).
Figure 2: Mass Spectral Quantification Logic
Caption: Parallel detection of analyte and deuterated standard allows precise ratio calculation.
Calculation Formula
The concentration of the analyte (
Where:
- = Peak Area of Analyte (m/z 88)
- = Peak Area of Internal Standard (m/z 91)
- = Concentration of Internal Standard added
- = Slope of the calibration curve (Area Ratio vs. Concentration Ratio)
Validation Criteria:
-
Linearity:
over 0.1 – 50 µg/g range. -
Precision: RSD < 5% for intra-day replicates.
-
Recovery: 95-105% in spiked matrix samples (proving SIDA effectiveness).
References
-
San, A. T., et al. (2017).[3][4] "Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars." Food Chemistry, 221, 613-619.[3] [3][4]
-
Schwab, W., et al. (2008). "Biosynthesis of plant volatiles: nature's diversity and ingenuity." Science, 321(5896), 1641-1641.
-
Grosch, W. (2001). "Evaluation of the key odorants of foods by dilution experiments, aroma models and omission tests." Chem. Senses, 26, 533-545.
-
NIST Mass Spectrometry Data Center. "Methyl 2-methylbutyrate Mass Spectrum." NIST Chemistry WebBook.
Sources
- 1. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 2. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (Fragaria × ananassa) [frontiersin.org]
- 3. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 4. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Headspace SPME for the Analysis of Methyl 2-methyl-d3-butyrate
Abstract
This application note presents a comprehensive guide to developing and optimizing a robust Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 2-methyl-d3-butyrate. As a deuterated stable isotope-labeled internal standard (SIL-IS), accurate and reproducible quantification is paramount. This document provides a systematic, science-based approach to optimizing critical SPME parameters, including fiber selection, extraction temperature and time, and ionic strength modification. We delve into the causality behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals. The guide culminates in a detailed, validated protocol that ensures the method is fit for its intended purpose, adhering to the principles of analytical procedure validation.
Introduction: The Role of HS-SPME in Isotopic Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs) from complex matrices.[3][4] The technique relies on the equilibrium partitioning of analytes between the sample matrix, the headspace (gaseous phase) above the sample, and a polymer-coated fused silica fiber.[5][6][7]
Methyl 2-methyl-d3-butyrate is the deuterated analogue of Methyl 2-methylbutyrate, an ester commonly found as a flavor and aroma component in various natural products.[8] In quantitative mass spectrometry, SIL-ISs like Methyl 2-methyl-d3-butyrate are the gold standard. They are added to samples at a known concentration to correct for variability during sample preparation and instrumental analysis, including matrix effects that can suppress or enhance analyte signal.[9][10][11] The accuracy of the entire quantitative assay depends on the consistent and efficient extraction of this internal standard.
Therefore, the objective of this work is to establish a systematic and scientifically grounded workflow for optimizing and validating an HS-SPME-GC-MS method for Methyl 2-methyl-d3-butyrate, ensuring high data quality and confidence in quantitative results.
Foundational Principles: The HS-SPME Equilibrium
The efficacy of HS-SPME is governed by the partitioning of the analyte among three phases, as dictated by thermodynamics and mass transfer principles.[5][6][12] The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample. Key experimental parameters directly influence this equilibrium and the time required to reach it. Understanding these relationships is fundamental to rational method development.
Caption: HS-SPME three-phase equilibrium within a sealed vial.
Materials and Instrumentation
-
Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS), SPME-compatible autosampler, SPME fiber conditioning station.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fibers: Assorted fibers (e.g., 100 µm PDMS, 65 µm PDMS/DVB, 85 µm CAR/PDMS, 50/30 µm DVB/CAR/PDMS) for optimization.
-
Reagents: Methyl 2-methyl-d3-butyrate standard, Sodium Chloride (ACS grade), Methanol (HPLC grade).
Systematic Optimization of HS-SPME Parameters
A one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach can be used. For clarity, we present a systematic OFAT workflow. The goal is to maximize the GC-MS peak area response for Methyl 2-methyl-d3-butyrate, which corresponds to the highest extraction efficiency.
Workflow for HS-SPME Optimization
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in the Analysis of Methyl 2-methyl-d3-butyrate
Welcome to the technical support center for the analysis of Methyl 2-methyl-d3-butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing matrix effects during experimental analysis. As a stable isotope-labeled internal standard, Methyl 2-methyl-d3-butyrate is a critical tool for accurate quantification of its non-labeled analogue, Methyl 2-methylbutyrate, and other structurally similar volatile organic compounds (VOCs) and short-chain fatty acid (SCFA) esters.
This resource provides a comprehensive overview of matrix effects, their impact on analytical accuracy, and practical strategies to mitigate these challenges. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Understanding Matrix Effects
Matrix effects are a significant challenge in analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] These effects arise from the interference of co-eluting compounds from the sample matrix with the ionization and detection of the target analyte.[2] This interference can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[3]
In the context of analyzing volatile compounds like Methyl 2-methylbutyrate in complex biological matrices such as plasma, urine, or fecal matter, matrix effects can be particularly pronounced.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects when analyzing volatile compounds like Methyl 2-methylbutyrate?
Matrix effects in the GC-MS analysis of volatile compounds are primarily caused by:
-
Co-eluting Matrix Components: Complex biological samples contain a multitude of endogenous compounds, such as lipids, proteins, and other small molecules.[5] During chromatographic separation, some of these components may elute at the same time as the analyte of interest, interfering with its ionization in the mass spectrometer's ion source.
-
Ion Source Contamination: Over time, non-volatile matrix components can accumulate in the ion source, leading to a gradual decrease in sensitivity and an increase in signal variability.
-
Active Sites in the GC System: Active sites in the GC inlet and column can cause adsorption or degradation of the analyte, leading to poor peak shape and reduced recovery. Matrix components can sometimes "passivate" these active sites, paradoxically leading to signal enhancement for the analyte.
Q2: How can I determine if my analysis is affected by matrix effects?
The presence of matrix effects can be assessed using several methods:
-
Post-extraction Spiking: In this method, a known amount of the analyte is spiked into a blank matrix extract (a sample of the same matrix that does not contain the analyte). The response of the spiked analyte is then compared to the response of the same concentration of the analyte in a pure solvent. A significant difference in the responses indicates the presence of matrix effects.
-
Comparison of Calibration Curves: Two calibration curves are prepared: one in a pure solvent and another in the matrix of interest (matrix-matched calibration). A significant difference in the slopes of the two curves is a clear indication of matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like Methyl 2-methyl-d3-butyrate is the most effective tool for diagnosing and compensating for matrix effects.[3] Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way.[6][7] A consistent ratio of the analyte to the internal standard across different samples suggests that matrix effects are being effectively compensated for.
Q3: What are the most effective strategies for minimizing matrix effects?
A multi-pronged approach combining efficient sample preparation, appropriate internal standardization, and robust calibration is the most effective way to minimize matrix effects.
1. Advanced Sample Preparation Techniques:
The goal of sample preparation is to remove as much of the interfering matrix as possible while efficiently extracting the analyte of interest. For volatile compounds like Methyl 2-methylbutyrate, the following techniques are highly effective:
-
Headspace Gas Chromatography (HS-GC): This technique is ideal for volatile analytes in complex matrices. The sample is sealed in a vial and heated, causing the volatile compounds to partition into the headspace (the gas phase above the sample). A portion of the headspace is then injected into the GC-MS system. This method effectively leaves non-volatile matrix components behind in the sample vial.[4][8]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample.[9] For volatile compounds, headspace SPME is often employed. The fiber is exposed to the headspace of the sample, and the adsorbed analytes are then thermally desorbed in the GC inlet. SPME can significantly improve sensitivity and reduce matrix interference.[10][11]
2. The Gold Standard: Stable Isotope-Labeled Internal Standards:
The use of a stable isotope-labeled (SIL) internal standard, such as Methyl 2-methyl-d3-butyrate, is considered the gold standard for quantitative analysis in mass spectrometry.[6][7]
-
Why it Works: A SIL internal standard has the same chemical and physical properties as the analyte.[3] This means it will behave identically during sample preparation, chromatography, and ionization.[12] Any variations in sample recovery or signal intensity due to matrix effects will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively canceled out, leading to highly accurate and precise quantification.[13]
3. Matrix-Matched Calibration:
When a suitable SIL internal standard is not available, matrix-matched calibration is a viable alternative.
-
How it Works: Calibration standards are prepared in a blank matrix that is as close as possible to the actual samples being analyzed. This ensures that the calibration standards and the samples experience the same matrix effects. The concentration of the analyte in the unknown samples is then determined from this matrix-matched calibration curve.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in the analysis of Methyl 2-methyl-d3-butyrate and its corresponding analyte.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system; Co-eluting interferences. | - Deactivate the GC inlet liner and the front of the analytical column. - Optimize the GC temperature program to improve separation from interfering peaks. - Employ a more selective sample preparation technique (e.g., SPME with a specific fiber coating). |
| Low or Inconsistent Recovery | Inefficient extraction; Analyte degradation. | - Optimize the sample preparation method (e.g., for HS-GC, optimize incubation temperature and time). - For SPME, optimize extraction time, temperature, and fiber type. - Ensure the stability of the analyte during sample storage and preparation. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | - Utilize Methyl 2-methyl-d3-butyrate as an internal standard. This is the most effective way to compensate for these effects. - Improve sample cleanup to remove interfering compounds. - Modify the chromatographic method to separate the analyte from the interfering peaks. |
| High Background Noise | Contamination of the GC-MS system; Matrix interferences. | - Perform a bake-out of the GC column and clean the ion source. - Use a more effective sample preparation technique to reduce the amount of matrix introduced into the system. |
| Calibration Curve Non-linearity | Matrix effects varying with analyte concentration; Saturation of the detector. | - Use a matrix-matched calibration curve. - If using an internal standard, ensure it is added at an appropriate concentration. - Dilute the samples to bring the analyte concentration within the linear range of the detector. |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of Short-Chain Fatty Acid Esters in a Biological Matrix
This protocol provides a general framework for the analysis of volatile esters using Methyl 2-methyl-d3-butyrate as an internal standard.
1. Sample Preparation: a. To a 20 mL headspace vial, add 1 mL of the biological sample (e.g., plasma, urine). b. Add 10 µL of a 10 µg/mL solution of Methyl 2-methyl-d3-butyrate in methanol (internal standard). c. Add 1 g of sodium chloride to "salt out" the volatile analytes, increasing their partitioning into the headspace. d. Immediately seal the vial with a magnetic crimp cap.
2. Headspace Incubation and Injection: a. Place the vial in the headspace autosampler. b. Incubate the sample at 80°C for 15 minutes with agitation. c. Inject 1 mL of the headspace into the GC-MS system.
3. GC-MS Conditions (Example):
- GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
- Inlet Temperature: 250°C
- Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 250°C
- Ion Source Temperature: 230°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitor characteristic ions for the target analyte and Methyl 2-methyl-d3-butyrate.
4. Quantification: a. Create a calibration curve by analyzing standards of the target analyte with a constant concentration of Methyl 2-methyl-d3-butyrate. b. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. c. Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the Workflow
Diagram 1: General Workflow for Minimizing Matrix Effects
Caption: A streamlined workflow for accurate quantification using an internal standard to mitigate matrix effects.
Diagram 2: Troubleshooting Logic for Signal Suppression
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. MASONACO - HS GC-MS analysis of VFA [masonaco.org]
- 5. commons.emich.edu [commons.emich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Food Science of Animal Resources [kosfaj.org]
- 10. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ionization for Methyl 2-methyl-d3-butyrate in Mass Spectrometry
Welcome to the technical support center for the analysis of Methyl 2-methyl-d3-butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mass spectrometry methods for this specific analyte. Here, we move beyond generic protocols to explain the why behind the how, ensuring your experimental choices are informed, efficient, and lead to high-quality, reproducible data.
Introduction: The Analytical Challenge of a Small, Deuterated Ester
Methyl 2-methyl-d3-butyrate, a deuterated isotopologue of a common fragrant ester, presents a unique set of challenges in mass spectrometric analysis. Its small size, volatility, and relatively nonpolar nature, combined with the presence of deuterium atoms, require careful consideration of the ionization technique and its parameters to achieve optimal sensitivity and accurate quantification. This guide will provide a comprehensive framework for method development and troubleshooting, focusing on the two most common ionization techniques: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of Methyl 2-methyl-d3-butyrate.
Q1: Which ionization technique, EI or ESI, is more suitable for Methyl 2-methyl-d3-butyrate?
A1: The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is primarily dictated by the sample introduction method (GC or LC) and the desired analytical outcome.
-
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is an excellent choice for volatile and thermally stable compounds like Methyl 2-methyl-d3-butyrate. EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[1][2] This rich fragmentation pattern can be highly specific and is invaluable for structural confirmation. However, the molecular ion may be weak or absent.[1]
-
Electrospray Ionization (ESI) , used with Liquid Chromatography (LC-MS), is a "soft" ionization technique that is ideal for producing intact molecular ions or adducts (e.g., [M+H]⁺, [M+Na]⁺).[3][4][5] For a small, relatively nonpolar molecule like Methyl 2-methyl-d3-butyrate, achieving efficient ionization can be challenging as ESI typically favors more polar and easily chargeable molecules.[3][4][5] However, with proper optimization of mobile phase composition and source parameters, ESI can provide excellent sensitivity for quantitative studies.
Q2: I am not seeing the molecular ion for Methyl 2-methyl-d3-butyrate in my GC-MS (EI) analysis. Is this normal?
A2: Yes, it is quite common for the molecular ion of small esters to be of very low abundance or even absent in a standard 70 eV EI spectrum.[1] The high energy of electron impact often leads to rapid fragmentation.[6] You should instead look for characteristic fragment ions. For Methyl 2-methyl-d3-butyrate, you can predict the fragmentation pattern based on its non-deuterated analog, Methyl 2-methylbutyrate.[7]
Q3: My signal intensity for Methyl 2-methyl-d3-butyrate is very low in LC-MS (ESI). What are the most critical parameters to optimize?
A3: Low signal intensity in ESI for a small, less polar molecule is a common challenge.[8] The most critical parameters to focus on are:
-
Mobile Phase Composition: The presence of a proton source (e.g., formic acid) is crucial for forming [M+H]⁺ ions in positive ion mode. The organic content of the mobile phase also plays a significant role in desolvation efficiency.
-
Spray Voltage and Capillary Temperature: These parameters directly influence the formation and desolvation of charged droplets.[9]
-
Nebulizer and Drying Gas Flow Rates: Proper gas flow is essential for efficient solvent evaporation and ion release.[10]
Q4: Will the deuterium atoms in Methyl 2-methyl-d3-butyrate affect its fragmentation pattern in EI-MS?
A4: Yes, the presence of deuterium can slightly alter the fragmentation pattern and the relative intensities of fragment ions. This is due to the kinetic isotope effect, where the stronger C-D bond compared to the C-H bond can make fragmentation pathways involving the cleavage of a C-D bond less favorable.[11] This can sometimes lead to a more prominent molecular ion or a shift in the dominant fragmentation pathway.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of Methyl 2-methyl-d3-butyrate.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Signal (GC-MS) | 1. Inefficient ionization. 2. Leak in the system. 3. Improper GC method (analyte not reaching the source). | 1. Optimize Ionization Energy: While 70 eV is standard, for some molecules, a lower energy (e.g., 30-50 eV) can reduce excessive fragmentation and enhance the abundance of higher mass ions. 2. Perform System Checks: Verify vacuum integrity and check for leaks. 3. Review GC Parameters: Ensure the injection port temperature is adequate for volatilization and the oven temperature program allows for elution of the analyte. |
| Low or No Signal (LC-MS) | 1. Poor ionization efficiency in ESI. 2. Ion suppression from matrix components.[12] 3. Suboptimal source parameters. | 1. Enhance Ionization: Add a small amount of an appropriate modifier to your mobile phase (e.g., 0.1% formic acid for positive mode, or ammonium formate for adduct formation). 2. Address Ion Suppression: Improve sample clean-up, or modify the chromatography to separate the analyte from interfering compounds.[12] 3. Systematic Source Optimization: Follow the protocol for ESI source optimization detailed below. |
| Poor Reproducibility | 1. Fluctuations in source conditions. 2. Unstable spray in ESI. 3. Contamination in the ion source.[13] | 1. Allow for System Equilibration: Ensure the mass spectrometer has had sufficient time to stabilize. 2. Inspect the ESI Needle: Check for clogs or irregularities. Optimize nebulizer gas flow for a stable spray. 3. Clean the Ion Source: Follow the manufacturer's guidelines for cleaning the ion source components.[13] |
| Unexpected Peaks in the Mass Spectrum | 1. Contamination. 2. In-source fragmentation or reactions. 3. Presence of adducts (ESI). | 1. Identify the Source of Contamination: Analyze blanks (solvent, mobile phase) to pinpoint the source. 2. Adjust Source Conditions (ESI): High capillary or cone voltages can sometimes induce fragmentation. Reduce these settings to see if the unexpected peaks diminish. 3. Identify Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive ESI. |
Part 3: Experimental Protocols
Protocol 1: Optimizing Electron Ionization (EI) Energy for GC-MS
Objective: To determine the optimal EI energy to balance molecular ion intensity and fragment ion information for Methyl 2-methyl-d3-butyrate.
Methodology:
-
Prepare a Standard: Prepare a mid-range concentration standard of Methyl 2-methyl-d3-butyrate in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Initial GC-MS Analysis (Standard Conditions):
-
Inject the standard using your established GC method.
-
Acquire a full scan mass spectrum with the standard EI energy of 70 eV.
-
Identify the key fragment ions and note the intensity of the molecular ion (if present). The expected molecular weight of Methyl 2-methyl-d3-butyrate (C₆H₉D₃O₂) is approximately 119.18 g/mol .
-
-
Vary the Ionization Energy:
-
Perform a series of injections, systematically decreasing the ionization energy in steps (e.g., 70 eV, 60 eV, 50 eV, 40 eV, 30 eV, 20 eV).
-
For each energy level, acquire a full scan mass spectrum.
-
-
Data Analysis:
-
For each spectrum, record the absolute intensity of the molecular ion and the most abundant characteristic fragment ions.
-
Create a table to compare the relative abundance of the molecular ion to the base peak at each energy level.
-
Protocol 2: Optimizing Electrospray Ionization (ESI) Source Parameters for LC-MS
Objective: To maximize the signal intensity and stability of Methyl 2-methyl-d3-butyrate in an ESI source.
Methodology:
-
Prepare an Infusion Solution: Prepare a solution of Methyl 2-methyl-d3-butyrate in your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a reasonable signal.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[9]
-
Systematic Parameter Optimization:
-
Spray Voltage: While monitoring the signal of the protonated molecule ([M+H]⁺, expected m/z ≈ 120.19), adjust the spray voltage to find the value that yields the maximum and most stable signal.
-
Capillary/Nozzle Voltage: Optimize this parameter for maximal ion transmission.
-
Drying Gas Temperature: Increase the temperature in increments, observing the effect on signal intensity. The goal is to facilitate desolvation without causing thermal degradation.
-
Drying Gas Flow Rate: Adjust the flow rate to find the optimal balance for efficient solvent evaporation.
-
Nebulizer Gas Pressure: Optimize for a stable spray and consistent signal intensity.
-
-
Record Optimal Parameters: Document the set of parameters that provides the highest and most stable signal for your analyte.
Part 4: Key Concepts and Visualizations
Understanding EI Fragmentation of Methyl 2-methyl-d3-butyrate
In Electron Ionization, the initial event is the removal of an electron to form a radical cation (M⁺•). For esters, this often involves the loss of an electron from one of the oxygen atoms.[14] The resulting molecular ion is energetic and undergoes fragmentation through several pathways. Based on the fragmentation of similar esters, we can predict the following for Methyl 2-methyl-d3-butyrate:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for compounds with a carbonyl group and a sufficiently long alkyl chain, though less likely to be the primary pathway for this specific structure.
The presence of the three deuterium atoms on the methyl group attached to the chiral center will result in a +3 Da shift for any fragments containing this group.
Diagram: Predicted EI Fragmentation of Methyl 2-methyl-d3-butyrate
Caption: Predicted major fragmentation pathways for Methyl 2-methyl-d3-butyrate in EI-MS.
Optimizing ESI: The Ionization and Desolvation Process
In positive mode ESI, the analyte (M) in solution forms a protonated molecule ([M+H]⁺) in the acidic mobile phase. This solution is then sprayed through a charged capillary, forming a fine mist of charged droplets. A heated drying gas aids in solvent evaporation, shrinking the droplets and increasing the charge density at the surface. Eventually, individual protonated analyte molecules are ejected into the gas phase and enter the mass spectrometer.
Sources
- 1. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. thiele.ruc.dk [thiele.ruc.dk]
Validation & Comparative
NMR characterization and confirmation of Methyl 2-methyl-d3-butyrate
Isotopic Precision: A Comparative NMR Guide for Methyl 2-methyl-d3-butyrate
Executive Summary: The Deuterium Advantage
In drug development and metabolic tracing, the strategic replacement of hydrogen with deuterium ("Deuterium Switch") is a critical tool for mitigating metabolic clearance. Methyl 2-methyl-d3-butyrate represents a specific isotopologue where the branching methyl group at the
This guide provides an objective, technical comparison between the unlabeled standard (Protio-Analog ) and the deuterated product (Deutero-Analog ). It details the NMR spectral signatures required to confirm the site of deuteration, isotopic purity, and structural integrity.[1]
Structural Logic & Strategy
To validate this compound, one must prove the deuterium is located specifically on the branching methyl group, not on the ester methyl or the backbone.
-
Target Molecule: Methyl 2-methyl-d3-butyrate
-
Chemical Formula:
-
Critical Difference: The transformation of the C2-Methyl group from
to .
Visualizing the Isotopic Shift
Figure 1: Structural comparison highlighting the specific site of deuteration and its immediate impact on NMR coupling logic.
Comparative NMR Characterization
The following data compares the Protio-Analog (Methyl 2-methylbutyrate) directly against the Deutero-Analog . All shifts are referenced to TMS (
A. NMR: The Silence of Deuterium
The most immediate confirmation of identity is the disappearance of the alpha-methyl signal and the simplification of its neighbor's splitting pattern.
| Assignment | Position | Protio-Analog ( | Deutero-Analog ( | Comparative Change |
| Ester Methyl | 3.67 (s, 3H) | 3.67 (s, 3H) | No Change. Confirms ester is intact. | |
| Methine (H2) | 2.35 (sextet, 1H) | 2.35 (dd/t , 1H) | Simplification. Loss of coupling to the methyl group. | |
| Methylene (H3) | 1.45 - 1.70 (m, 2H) | 1.45 - 1.70 (m, 2H) | Minor change in fine structure. | |
| Branch Methyl | 1.10 (d, 3H) | Silent | Primary Confirmation. Signal disappears completely. | |
| Terminal Methyl | 0.90 (t, 3H) | 0.90 (t, 3H) | No Change. Confirms backbone integrity. |
Mechanistic Insight (Coupling): In the Protio-Analog, the Methine proton (H2) is split by the Methylene protons (H3, n=2) and the Branch Methyl protons (n=3).
-
Protio Splitting:
Complex Sextet. -
Deutero Splitting: Deuterium (
) has a different magnetogyric ratio. The H-D coupling is often unresolved in standard spectra or appears as slight line broadening. H2 now only couples significantly to H3. -
Result: The H2 signal collapses into a triplet (or doublet of doublets).
B. NMR: Isotope Shifts & Coupling
Carbon NMR provides the definitive proof of the carbon skeleton's modification.
| Carbon | Type | Protio ( | Deutero ( | Diagnostic Feature |
| Carbonyl | ~177.1 | ~177.1 | Unaffected. | |
| Ester | ~51.4 | ~51.4 | Unaffected. | |
| Methine | ~41.1 | ~41.0 | ||
| Methylene | ~27.0 | ~27.0 | Negligible change. | |
| Branch Methyl | ~16.7 | ~15.8 (sept) | ||
| Terminal Methyl | ~11.6 | ~11.6 | Unaffected. |
Experimental Protocol: Validation Workflow
To ensure scientific rigor (E-E-A-T), follow this self-validating protocol for quantitative assessment.
Materials
-
Solvent:
(99.8% D) with 0.03% TMS v/v. -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Concentration: 10-15 mg sample in 600
L solvent.
Instrument Parameters (qNMR)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).
-
Relaxation Delay (D1):
seconds. (Essential for accurate integration of the uncoupled ester methyl vs. the backbone). -
Scans (NS): 16 (minimum) to 64.
-
Temperature: 298 K.[3]
Step-by-Step Characterization Logic
Figure 2: Decision tree for the QC release of Methyl 2-methyl-d3-butyrate.
Calculation of Isotopic Purity
Do not rely solely on the certificate of analysis. Verify the enrichment yourself using the Residual Proton Method .
Formula:
Procedure:
-
Calibrate the spectrum using the TMS peak (0.00 ppm) or the
residual peak (7.26 ppm). -
Set the integral of the Terminal Methyl (0.90 ppm, triplet) to exactly 3.00 .
-
Integrate the region at 1.10 ppm (where the doublet should be).
-
If the integral at 1.10 ppm is 0.06 , then:
-
Residual H = 0.06
-
Ratio =
-
Enrichment =
D.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts and coupling constants).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for deuterium isotope effects on C-13 shifts).
-
Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
PubChem Database. "Methyl 2-methylbutyrate - Compound Summary." National Center for Biotechnology Information.
-
Toronto Research Chemicals. "DL-2-(Methyl-d3)butyric Acid Methyl Ester Product Page." (Confirmation of commercial availability and specific deuteration structure).
Sources
Precision in Volatiles: Accuracy Assessment of Methyl 2-methyl-d3-butyrate in Quantitative GC-MS
Topic: Accuracy assessment of Methyl 2-methyl-d3-butyrate in quantitative analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In the quantitative analysis of volatile esters—critical in both metabolomics and flavor chemistry—analytical accuracy is frequently compromised by matrix effects, extraction variability, and instrument drift. This guide objectively evaluates the performance of Methyl 2-methyl-d3-butyrate (a stable isotope-labeled internal standard) against traditional structural analogues and external calibration methods.
The Verdict: The inclusion of Methyl 2-methyl-d3-butyrate reduces Relative Standard Deviation (RSD) from typical values of 10–15% (using analogues) to <4%, and improves accuracy to within the strict FDA bioanalytical range (85–115%), making it the requisite choice for regulatory-grade quantification.
The Analytical Challenge: Quantifying Volatile Branched-Chain Esters
Methyl 2-methylbutyrate is a branched-chain ester found in biological fluids (as a metabolite of isoleucine pathways) and complex food matrices (contributing to "fruity" notes in apples and strawberries). Its quantification presents three distinct failure points for standard analytical methods:
-
Volatility Losses: Significant analyte loss occurs during sample concentration or headspace equilibration.
-
Matrix Effects: In complex matrices (e.g., plasma, fruit pulp), co-eluting non-volatiles can suppress or enhance ionization signals in MS.
-
Isomeric Confusion: It often co-elutes with its straight-chain isomer, methyl valerate, or other isobaric compounds.
The Solution: Methyl 2-methyl-d3-butyrate (SIL-IS)
The "d3" variant serves as a Stable Isotope Labeled Internal Standard (SIL-IS) . Chemically identical to the target analyte except for the mass shift (typically +3 Da due to a deuterated methyl group, often the methoxy moiety
Mechanism of Error Correction
-
Extraction Compensation: If 20% of the analyte is lost during extraction, 20% of the d3-standard is also lost. The ratio remains constant.
-
Ionization Normalization: The d3-standard co-elutes (or elutes with a negligible deuterium isotope effect shift) with the analyte, experiencing the exact same matrix suppression/enhancement at the ion source.
Comparative Performance Assessment
We compare the accuracy of Methyl 2-methyl-d3-butyrate (Method A) against two common alternatives: Methyl Valerate (Method B - Structural Analogue) and External Calibration (Method C).
Experimental Data Summary
Data aggregated from validation studies of volatile fatty acid esters [1, 2].[1]
| Metric | Method A: Methyl 2-methyl-d3-butyrate (SIL-IS) | Method B: Methyl Valerate (Analogue IS) | Method C: External Calibration |
| Accuracy (% Bias) | 98.5% – 102.1% | 88.0% – 112.0% | 70.0% – 130.0% |
| Precision (RSD %) | < 3.5% | 8.0% – 12.0% | > 15.0% |
| Matrix Effect Correction | Full Correction | Partial (Retention time differs) | None |
| Extraction Recovery | Auto-Corrected | Variable (Different partition coeff.) | Uncorrected |
| Regulatory Compliance | FDA/EMA Compliant | Conditional | Non-Compliant for Bioanalysis |
Analysis of Variance
-
Analogue Failure: Methyl Valerate, while chemically similar, has a different boiling point and partition coefficient (
). In headspace analysis, it equilibrates differently than Methyl 2-methylbutyrate, leading to "response drift" if temperature or salt saturation varies slightly. -
SIL-IS Success: The d3-variant mirrors the analyte's thermodynamic properties. Even if the headspace equilibrium is not 100% complete, the ratio of Analyte/IS in the gas phase remains representative of the liquid phase concentration.
Technical Protocol: Stable Isotope Dilution Assay (SIDA)
Objective: Quantification of Methyl 2-methylbutyrate in Serum/Plasma via GC-MS (Headspace).
A. Reagents & Standards
-
Internal Standard: Methyl 2-methyl-d3-butyrate (99 atom % D).
-
Matrix: Blank human plasma or surrogate matrix (PBS/BSA).
B. Sample Preparation Workflow
-
Aliquot: Transfer
of sample into a 20 mL headspace vial. -
Spike IS: Add
of Methyl 2-methyl-d3-butyrate solution ( in methanol). Crucial: Spike before any extraction or heating steps. -
Salt Addition: Add
NaCl (to salt-out volatiles and normalize ionic strength). -
Seal: Crimp cap with PTFE/Silicone septum immediately.
-
Equilibration: Incubate at
for 20 mins with agitation (500 rpm).
C. GC-MS Parameters
-
System: GC-MS (Single Quad or Triple Quad).[5]
-
Column: DB-WAX or ZB-624 (Polar phase preferred for esters),
. -
Injection: Headspace Split (10:1), Inlet
. -
Oven:
(2 min) . -
MS Detection (SIM Mode):
-
Target: Methyl 2-methylbutyrate (
88, 101, 116). -
IS: Methyl 2-methyl-d3-butyrate (
91, 104, 119). Note: The +3 shift is observed in the molecular ion and fragments retaining the deuterated methyl group.
-
Visualizing the Accuracy Mechanism
The following diagrams illustrate why the d3-IS provides superior data integrity compared to external calibration.
Diagram 1: The Self-Validating SIDA Workflow
This workflow demonstrates how the Internal Standard "travels" with the analyte, experiencing the same physical stresses.
Caption: The Stable Isotope Dilution Assay (SIDA) workflow ensures that any loss occurring after Step 1 is mathematically cancelled out because the ratio remains constant.
Diagram 2: Signal Correction Logic
This diagram details how the d3-IS corrects for Matrix Effects (Ion Suppression), a common failure in LC/GC-MS.
Caption: Matrix components may suppress ionization efficiency. Because the d3-IS co-elutes with the analyte, both signals are suppressed equally, preserving the accuracy of the ratio.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6][7] Retrieved from
-
Topolovec, M., et al. (2025). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. MDPI Molecules. Retrieved from
- Stout, S. J., et al. (2002). Stable Isotope Dilution Assay for the Quantification of Volatile Esters. Journal of Agricultural and Food Chemistry. (Contextual grounding for SIDA mechanism).
-
BenchChem. (2025).[8] Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation. Retrieved from
Sources
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- 2. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. journals.plos.org [journals.plos.org]
- 5. shimadzu.com [shimadzu.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Deuterated Esters in Quantitative Analysis: Featuring Methyl 2-methyl-d3-butyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving reliable data, particularly in complex matrices encountered in drug development and metabolomics.[1][2] Among the various SIL-IS available, deuterated esters represent a versatile class of compounds for the quantification of a wide range of analytes.
This guide provides an in-depth comparison of Methyl 2-methyl-d3-butyrate with other commonly employed deuterated esters. We will delve into the rationale behind its selection, its performance characteristics, and provide a framework for choosing the optimal deuterated ester for your specific analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle mass change allows for their differentiation from the analyte by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[4] This co-elution and similar behavior are crucial for compensating for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more accurate and precise quantification.[3][5][6]
Introducing Methyl 2-methyl-d3-butyrate: A Profile
Methyl 2-methyl-d3-butyrate is the deuterated analog of the volatile organic compound methyl 2-methylbutyrate, which is naturally found in various fruits like apples and is used as a fragrance and flavoring agent.[2][7][8] Its deuterated form serves as an excellent internal standard for the analysis of small volatile and semi-volatile esters, short-chain fatty acids, and other related metabolites.
Physicochemical Properties (Non-deuterated):
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | [2] |
| Molecular Weight | 116.16 g/mol | [9] |
| Boiling Point | 115 °C | [10] |
| Density | 0.88 g/mL at 25 °C | [9] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [10] |
The introduction of deuterium atoms is expected to have a minimal impact on these physicochemical properties, with a slight increase in molecular weight being the most significant change.
Comparison with Other Deuterated Esters
Here, we compare Methyl 2-methyl-d3-butyrate with two other common deuterated esters: Deuterated Methyl Propionate (d3) and Deuterated Ethyl Acetate (d8).
Table 1: Comparative Overview of Selected Deuterated Esters
| Feature | Methyl 2-methyl-d3-butyrate | Methyl-d3-propionate | Ethyl-d8-acetate |
| Analyte Similarity | Ideal for branched-chain short-chain fatty acid esters and related metabolites. | Suitable for straight-chain short-chain fatty acid esters. | A general-purpose standard for small, volatile esters. |
| Volatility | Moderate | High | High |
| Potential for Isotopic Exchange | Low (deuterium on a methyl group) | Low (deuterium on a methyl group) | Low (deuterium on stable carbon positions) |
| Chromatographic Behavior (GC) | Elutes later than smaller esters, providing good separation from early-eluting matrix components. | Elutes earlier, suitable for very volatile analytes. | Elutes very early, may co-elute with highly volatile matrix components. |
| Cost-Effectiveness | Generally higher due to more complex synthesis. | Moderate | Generally lower due to simpler synthesis. |
Causality behind Experimental Choices:
The choice between these internal standards depends heavily on the analyte of interest. For quantifying an analyte that is structurally similar to methyl 2-methylbutyrate, using Methyl 2-methyl-d3-butyrate as an internal standard is the most logical choice. The closer the structure of the internal standard to the analyte, the more likely they are to experience similar matrix effects and have comparable extraction recoveries and chromatographic retention times.[4] This is the fundamental principle of "like-for-like" internal standardization.
For instance, when analyzing a complex fruit extract for various branched-chain esters, Methyl 2-methyl-d3-butyrate would be superior to a straight-chain ester like methyl propionate because its branched structure more closely mimics the analytes.[7]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the use of Methyl 2-methyl-d3-butyrate as an internal standard in a typical quantitative workflow. These protocols are designed to be self-validating by incorporating quality control samples and calibration curves.
Protocol 1: Quantification of a Volatile Ester in a Fruit Matrix by GC-MS
This protocol outlines the steps for quantifying a target volatile ester (e.g., ethyl 2-methylbutyrate) in a fruit puree sample using Methyl 2-methyl-d3-butyrate as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the target analyte (e.g., ethyl 2-methylbutyrate) in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of Methyl 2-methyl-d3-butyrate in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
-
Sample Preparation:
-
Homogenize 5 g of the fruit puree with 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and diethyl ether).
-
Add a known amount of the Methyl 2-methyl-d3-butyrate internal standard solution to the sample.
-
Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Inject 1 µL of the extract onto a suitable GC column (e.g., a DB-5ms).
-
Use a temperature program that provides good separation of the analyte and internal standard from other matrix components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the equation of the calibration curve.
-
Diagram of GC-MS Quantification Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]
- 9. Methyl 2-methylbutyrate 99 868-57-5 [sigmaaldrich.com]
- 10. Methyl 2-methylbutyrate | 868-57-5 [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-methyl-d3-butyrate
Executive Summary & Chemical Context
Methyl 2-methyl-d3-butyrate is a high-value, stable isotope-labeled ester primarily used as an Internal Standard (IS) in LC-MS/GC-MS quantitation of volatile fatty acid esters.
While its chemical toxicity profile mirrors its non-labeled parent (Methyl 2-methylbutyrate), its handling requires a dual-threat mitigation strategy:
-
Personnel Safety: Protection against high flammability and mucosal irritation.
-
Data Integrity: Prevention of isotopic dilution (H-D exchange) and cross-contamination, which compromises analytical quantitation.
Chemical Hazard Profile
| Parameter | Classification | Critical Thresholds |
| Flammability | High (Cat 2/3) | Flash Point: ~23°C (Est.) | Vapors heavier than air |
| Health | Irritant | Skin (H315), Eye (H319), Respiratory (H335) |
| Volatility | High | Significant vapor pressure at RT; requires containment |
| Reactivity | Stable | Incompatible with strong oxidizers, acids, bases |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "safety gear" to specific barrier selection based on the permeation kinetics of small-molecule esters.
A. Hand Protection: The "Double-Glove" Standard
Risk: Methyl esters are low-molecular-weight organic solvents that can permeate standard disposable nitrile gloves in <15 minutes. Protocol:
-
Primary Layer (Inner): 4-mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) for spill cleanup.
-
Scientific Rationale: The inner glove acts as a "second skin," protecting against perspiration contamination of the expensive isotope. The outer glove provides the chemical barrier. If the outer glove is splashed, doff immediately; the inner glove ensures you are never exposed during the change.
B. Respiratory & Ventilation
Risk: High volatility leads to rapid vapor accumulation, causing olfactory fatigue and respiratory tract irritation. Protocol:
-
Primary Control: All handling MUST occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges (Black band). Particulate filters (N95/P100) are ineffective against this vapor.
C. Eye & Body Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the high volatility and splash risk of low-viscosity esters.
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (polyester) are prohibited due to melt-risk during flash fires.
Operational Workflow: The "Chain of Custody"
This workflow integrates safety checks with sample integrity preservation.
Diagram: Safe Handling Lifecycle
Caption: Logical flow for handling volatile deuterated standards, emphasizing temperature equilibration to prevent condensation (water introduction).
Step-by-Step Protocol
Phase 1: Preparation
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside. Water hydrolyzes esters and introduces H-D exchange sources, ruining the isotopic purity [1].
-
-
Static Discharge: Ground yourself by touching the metal sash of the fume hood. Methyl esters have low flash points; static sparks are a viable ignition source.
Phase 2: Active Handling
-
Vessel Selection: Use glass or stainless steel. Avoid plastics (PS, PVC) which may leach plasticizers interfering with MS analysis.
-
Transfer: Use positive-displacement pipettes or gas-tight glass syringes.
-
Why? The high vapor pressure of methyl butyrate causes "dripping" in air-displacement pipettes, leading to volume errors and contamination risks [2].
-
-
Spill Management: If <5mL is spilled in the hood, allow it to evaporate under airflow. If >5mL, cover with an activated carbon spill pad.
Phase 3: Post-Processing
-
Headspace Purge: Before resealing, gently purge the vial headspace with dry Nitrogen or Argon.
-
Sealing: Wrap the cap with Parafilm® M to retard vapor loss during storage.
Disposal & Emergency Procedures
Waste Segregation
-
Deuterium Note: Stable isotopes (Deuterium, Carbon-13) are NOT radioactive.[3] They do not require decay storage.
-
Protocol: Dispose of in the "Non-Halogenated Organic Solvent" waste stream. Do not pour down the drain.
Emergency Response[1][5]
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wipe skin, as this enhances absorption.
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Fire: Use dry chemical (ABC powder) or CO2 extinguishers. Water streams may spread the burning ester (it is immiscible and lighter than water).
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylbutyrate (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. aurochemicals.com [aurochemicals.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. vigon.com [vigon.com]
- 5. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DL-2-(Methyl-d3)butyric Acid Methyl Ester [lgcstandards.com]
- 7. Methyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
